molecular formula C22H27NO B12782562 (+)-Phenazocine CAS No. 64023-93-4

(+)-Phenazocine

Cat. No.: B12782562
CAS No.: 64023-93-4
M. Wt: 321.5 g/mol
InChI Key: ZQHYKVKNPWDQSL-XGRCMKMKSA-N
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Description

(+)-Phenazocine is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It is known for its potent analgesic properties and has been studied for its potential use in pain management. Unlike some other opioids, this compound has a unique chemical structure that contributes to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Phenazocine involves several key steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.

    Functional Group Modifications:

    Purification and Isolation: The final product is purified and isolated using techniques such as recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(+)-Phenazocine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(+)-Phenazocine has been extensively studied for its applications in various fields:

    Chemistry: It serves as a model compound for studying the structure-activity relationship of opioids.

    Biology: Researchers use this compound to investigate the biological pathways involved in pain perception and opioid receptor interactions.

    Medicine: The compound is explored for its potential use in pain management, particularly in cases where traditional opioids may not be effective.

    Industry: this compound is used in the development of new analgesic drugs and formulations.

Mechanism of Action

(+)-Phenazocine exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound’s unique structure allows it to interact with these receptors in a way that differs from other opioids, contributing to its distinct pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with potent analgesic properties.

    Methadone: A synthetic opioid used for pain management and opioid dependence treatment.

    Buprenorphine: A partial opioid agonist used for pain relief and opioid addiction treatment.

Uniqueness of (+)-Phenazocine

This compound is unique due to its benzomorphan structure, which provides a different interaction profile with opioid receptors compared to other opioids. This uniqueness may offer advantages in terms of efficacy and side effect profile, making it a valuable compound for further research and development.

Properties

CAS No.

64023-93-4

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m1/s1

InChI Key

ZQHYKVKNPWDQSL-XGRCMKMKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O

Origin of Product

United States

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